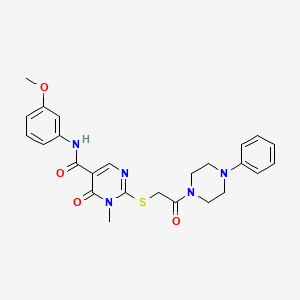

N-(3-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine-carboxamide class, characterized by a pyrimidine ring substituted with a methoxyphenyl carboxamide group, a methyl group at position 1, and a thioether-linked 2-oxoethyl chain terminating in a phenylpiperazine moiety. The 6-oxo-1,6-dihydropyrimidine core is a key pharmacophore in kinase inhibitors and antimicrobial agents . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating structural comparisons with analogs.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-28-24(33)21(23(32)27-18-7-6-10-20(15-18)34-2)16-26-25(28)35-17-22(31)30-13-11-29(12-14-30)19-8-4-3-5-9-19/h3-10,15-16H,11-14,17H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHYBCDNZRAGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (CAS Number: 887456-17-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 493.6 g/mol |

| CAS Number | 887456-17-9 |

The compound features a pyrimidine core substituted with various functional groups that may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds structurally related to N-(3-methoxyphenyl)-1-methyl-6-oxo have shown significant antitumor activity. For instance, derivatives of similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. A study reported that certain derivatives exhibited IC values in the low micromolar range against A549 lung cancer cells, suggesting potential therapeutic applications in oncology .

The proposed mechanisms of action for this compound include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical for cell cycle regulation .

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its biological activity. Compounds with similar structures have been observed to disrupt mitochondrial membrane potential and activate caspases, leading to apoptosis .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of N-(3-methoxyphenyl)-1-methyl-6-oxo is crucial for evaluating its therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable pharmacokinetic profiles with moderate bioavailability and acceptable toxicity levels in preliminary studies .

Case Study 1: Anticancer Properties

In a recent study involving a series of pyrimidine derivatives, one derivative closely related to N-(3-methoxyphenyl)-1-methyl-6-oxo was tested against various cancer cell lines. The results demonstrated that this derivative had an IC value of 0.95 nM against A549 cells and inhibited VEGF-induced proliferation in human umbilical vein endothelial cells with an IC of 0.30 nM .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibition properties of similar compounds revealed that one derivative exhibited strong inhibitory effects on CDK2 with an IC value of 25 nM. This suggests that N-(3-methoxyphenyl)-1-methyl-6-oxo could potentially serve as a lead compound for developing targeted therapies against cancers driven by dysregulated kinase activity .

Scientific Research Applications

N-(3-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 493.6 g/mol

- CAS Number : 887456-17-9

Structural Characteristics

The compound features a dihydropyrimidine core, which is known for its biological activity. The presence of the methoxyphenyl and piperazine moieties suggests potential interactions with various biological targets.

Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of this compound can enhance serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders.

Anticancer Properties

The compound's structural components may also contribute to its anticancer effects. Dihydropyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may be effective against various bacterial strains. The thioether group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of a series of dihydropyrimidine derivatives, including variants of the compound . The results indicated significant improvement in depressive behaviors in animal models, correlating with increased serotonin levels in the hippocampus .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, derivatives based on the dihydropyrimidine scaffold were tested against breast cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 3: Antimicrobial Testing

A recent study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of various thioether-containing compounds. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

- Target Compound : Features a 3-methoxyphenyl carboxamide, methyl at N1, and a thioether-linked 2-oxoethyl-phenylpiperazine chain.

- N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Differs in substituents, with a 2-methoxyphenyl group, 4-methylphenyl at position 4, and a tetrahydro-pyrimidine ring.

Thioether vs. Oxo Linkages

- The target compound’s thioether linkage (C–S–C) contrasts with oxo (C=O) groups in analogs like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () . Thioethers may improve metabolic stability compared to esters, though they reduce polarity .

Heterocyclic Modifications

- Thiazolo[3,2-a]pyrimidines (): These fused-ring systems exhibit flattened boat conformations and intermolecular hydrogen bonding, influencing crystallinity and solubility.

- 1,4-Dihydropyridines (): Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide share thioether linkages but differ in ring saturation and substituent electronic profiles, impacting redox activity and bioavailability .

Data Tables

Table 1: Structural Comparison of Key Pyrimidine Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-methoxyphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a thiol-containing intermediate (e.g., 2-mercapto-pyrimidinone) with a functionalized piperazine derivative. Key steps include refluxing in acetic acid/acetic anhydride mixtures (60–80°C for 8–10 hours) and purification via recrystallization (ethyl acetate/ethanol) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants. Purity is validated by HPLC (>95%) and NMR spectroscopy .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves the pyrimidine ring conformation (e.g., flattened boat structure with dihedral angles ~80° between fused rings) . Complementary techniques include:

- NMR : Assigns proton environments (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether linkages (C-S at ~650 cm⁻¹) .

Q. What stability considerations are critical for handling this compound during experiments?

- Methodology : The compound is hygroscopic and light-sensitive. Storage in amber vials under inert gas (argon) at –20°C is recommended. Thermal stability is assessed via TGA/DSC, showing decomposition above 150°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps). For example, the thioether bridge (C-S bond ~1.8 Å) shows nucleophilic susceptibility, while the pyrimidine ring’s electron-deficient nature suggests electrophilic attack sites . Solvent effects (PCM models) predict solubility trends in DMSO > MeOH > H₂O .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

- Methodology :

- Dose-response normalization : Account for batch-to-batch purity variations (e.g., via LC-MS quantification).

- Target validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover).

- Structural analogs : Compare with derivatives lacking the 4-phenylpiperazine moiety to isolate pharmacophore contributions .

Q. How does the compound’s conformational flexibility impact its binding to biological targets (e.g., GPCRs or kinases)?

- Methodology : Molecular dynamics (MD) simulations (50 ns trajectories) reveal that the dihydropyrimidine ring’s puckering (C5 deviation ~0.2 Å from plane) allows adaptive binding to hydrophobic pockets. Free energy perturbation (FEP) quantifies contributions of substituents (e.g., 3-methoxyphenyl enhances π-π stacking with Tyr residues) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

- Methodology :

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers.

- Asymmetric synthesis : Introduce stereocontrol via Evans auxiliaries or organocatalysts during pyrimidine ring formation.

- Process optimization : Switch from batch to flow chemistry for improved heat/mass transfer (residence time ~30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.